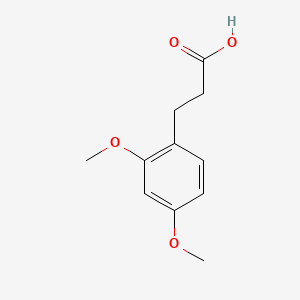

3-(2,4-dimethoxyphenyl)propanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDCWSFMCUWKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397629 | |

| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22174-29-4 | |

| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,4-dimethoxyphenyl)propanoic acid basic properties

An In-Depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted phenylpropanoic acid, a class of organic compounds characterized by a phenyl ring attached to a propanoic acid tail. Within the vast landscape of chemical building blocks, this molecule holds particular significance for researchers and scientists in drug development. Its utility stems from the specific arrangement of two methoxy groups on the phenyl ring, which modulates its electronic properties and steric profile, making it a valuable precursor in the synthesis of complex bioactive molecules. Most notably, it serves as a key synthetic reagent in the preparation of potent inhibitors for p38 MAP kinase, a critical target in inflammatory disease research[1]. This guide provides a comprehensive technical overview of its fundamental properties, validated synthesis and analytical protocols, and its established role in medicinal chemistry.

Chapter 1: Physicochemical and Spectroscopic Profile

The identity and purity of a chemical reagent are paramount in research and development. The fundamental properties of this compound are summarized below. The electron-donating nature of the two methoxy groups at positions 2 and 4 of the phenyl ring increases the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions and its interaction with biological targets.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22174-29-4 | [2] |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Solid, powder | |

| Melting Point | 100-104 °C | |

| Canonical SMILES | COc1ccc(CCC(O)=O)c(OC)c1 | |

| InChI Key | NVDCWSFMCUWKAL-UHFFFAOYSA-N |

Spectroscopic Signatures

While specific spectra should be acquired for each batch, the expected spectroscopic characteristics are as follows:

-

¹H NMR: Signals corresponding to the two distinct methoxy groups (singlets, ~3.8 ppm), aromatic protons on the trisubstituted ring, and two methylene groups of the propanoic acid chain (triplets, ~2.6-2.9 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Resonances for the eleven carbon atoms, including the carbonyl carbon of the carboxylic acid (~178 ppm), aromatic carbons (some shifted upfield due to the methoxy groups), the two methoxy carbons (~55 ppm), and the two methylene carbons.

-

IR Spectroscopy: Characteristic absorptions for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches from the methoxy and acid groups (~1200-1300 cm⁻¹).

Chapter 2: Synthesis and Purification

A robust and reproducible synthesis is critical for obtaining high-purity material for drug discovery applications. The most direct and efficient laboratory-scale synthesis of this compound is achieved through the catalytic hydrogenation of its corresponding cinnamic acid precursor. This method is favored for its high yield and clean conversion, as the palladium catalyst selectively reduces the alkene double bond without affecting the aromatic ring or the carboxylic acid functionality.

Experimental Protocol 2.1: Synthesis via Catalytic Hydrogenation

Rationale: This protocol leverages the well-established efficacy of palladium on carbon (Pd/C) as a hydrogenation catalyst[3]. The reaction proceeds under mild conditions and typically goes to completion, simplifying purification. The subsequent recrystallization is a classic and effective method for removing trace impurities.

Materials:

-

3-(2,4-Dimethoxyphenyl)acrylic acid (2,4-Dimethoxycinnamic acid)

-

Ethanol, reagent grade

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve 1.0 equivalent of 3-(2,4-dimethoxyphenyl)acrylic acid in a minimal amount of ethanol. Add 1-2 mol% of 10% Pd/C catalyst to the solution.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus or similar device. Purge the vessel with nitrogen or argon before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, periodically take aliquots, filter through a syringe filter to remove the catalyst, and analyze by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.

-

Isolation: Combine the filtrate and washings. Remove the ethanol solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield this compound as a high-purity solid.

Sources

An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid

This guide provides a comprehensive technical overview of 3-(2,4-dimethoxyphenyl)propanoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis methodologies, analytical characterization, and applications, grounding all claims in authoritative scientific literature.

Core Introduction and Strategic Importance

This compound is an aromatic carboxylic acid derivative. Structurally, it consists of a propanoic acid chain attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science applications. Its utility is exemplified by its role as a synthetic reagent in the preparation of acylaminopyridinylimidazoles, which have been investigated as potent p38 MAP kinase inhibitors[1]. The strategic placement of the methoxy groups influences the molecule's electronic properties and reactivity, making it a subject of interest in medicinal chemistry.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 22174-29-4 | [2][3] |

| Molecular Formula | C₁₁H₁₄O₄ | [4][5] |

| Molecular Weight | 210.23 g/mol | [4][5] |

| Appearance | Solid | |

| Melting Point | 100-104 °C | [3] |

| Boiling Point | 352 °C | [3] |

| Synonyms | 2,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 2,4-dimethoxy- | N/A |

Synthesis Methodologies: A Rationale-Driven Approach

The synthesis of this compound can be achieved through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below, we detail two robust and field-proven synthetic strategies.

Pathway A: Catalytic Hydrogenation of a Cinnamic Acid Precursor

This is arguably one of the most efficient and clean methods. The logic here is to first construct the carbon skeleton with the required α,β-unsaturation and then selectively reduce the double bond, leaving the aromatic ring and carboxylic acid intact. The precursor, 3-(2,4-dimethoxyphenyl)acrylic acid, is readily prepared from 2,4-dimethoxybenzaldehyde.

Experimental Protocol:

-

Step 1: Synthesis of 3-(2,4-dimethoxyphenyl)acrylic acid (Perkin Reaction)

-

Rationale: The Perkin reaction is a classic method for generating α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the anhydride's corresponding carboxylate salt[6][7]. This base-catalyzed aldol-type condensation is highly effective for this transformation[8][9][10].

-

Procedure: A mixture of 2,4-dimethoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.2 eq) is heated at ~180 °C for 5-8 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled and poured into water. The resulting precipitate is the crude acrylic acid derivative, which can be purified by recrystallization.

-

-

Step 2: Catalytic Hydrogenation

-

Rationale: Catalytic hydrogenation is a superior method for the selective reduction of a carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid. Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity[11].

-

Procedure: The synthesized 3-(2,4-dimethoxyphenyl)acrylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. 10% Palladium on carbon (0.05 eq) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm, or using a balloon) and stirred vigorously at room temperature until hydrogen uptake ceases.

-

Work-up: The catalyst is carefully removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure to yield the final product, this compound, often in high purity.

-

Pathway B: Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone of carboxylic acid preparation, allowing for the formation of a C-C bond between an alkyl halide and the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation[12][13][14][15].

Experimental Protocol:

-

Step 1: Preparation of 2,4-Dimethoxybenzyl Halide

-

Rationale: This pathway requires an electrophilic starting material. 2,4-Dimethoxybenzyl alcohol can be converted to the corresponding bromide or chloride using standard reagents like PBr₃ or SOCl₂. This step activates the benzylic position for nucleophilic attack.

-

Procedure: 2,4-Dimethoxybenzyl alcohol is treated with phosphorus tribromide (PBr₃) in a non-polar solvent like diethyl ether at 0 °C to yield 2,4-dimethoxybenzyl bromide.

-

-

Step 2: Alkylation of Diethyl Malonate

-

Rationale: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and can be easily removed by a moderately strong base like sodium ethoxide to form a stabilized enolate[13]. This enolate is a potent nucleophile that readily attacks the previously synthesized benzyl bromide in an Sₙ2 reaction[12][16].

-

Procedure: Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide. Diethyl malonate (1.0 eq) is added dropwise at room temperature, followed by the addition of 2,4-dimethoxybenzyl bromide (1.0 eq). The mixture is refluxed until the reaction is complete (monitored by TLC).

-

-

Step 3: Saponification and Decarboxylation

-

Rationale: The resulting dialkylated ester is hydrolyzed to a dicarboxylic acid using a strong base (saponification), followed by acidification[15]. The resulting malonic acid derivative is a β-keto acid, which readily undergoes decarboxylation upon heating to lose CO₂ and form the final product[13][14].

-

Procedure: An aqueous solution of sodium hydroxide is added to the reaction mixture from the previous step, and the mixture is refluxed to hydrolyze both ester groups. After cooling, the solution is acidified with concentrated HCl. The resulting dicarboxylic acid intermediate is then heated (typically to 100-150 °C) until gas evolution (CO₂) ceases. The final product is then isolated by extraction and purified.

-

Analytical Characterization

Unambiguous structural confirmation is critical. While specific spectra for the 2,4-isomer are not provided in the initial search, the expected data based on its structure and data from its 3,4-isomer are outlined below. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are primary techniques for this purpose[17].

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Complex splitting pattern (doublet, doublet of doublets) in the 6.4-7.2 ppm region characteristic of a 1,2,4-trisubstituted benzene ring. - Methoxy Protons: Two distinct singlets around 3.8 ppm, each integrating to 3H. - Propanoic Chain: Two triplets around 2.6 and 2.9 ppm for the two CH₂ groups. - Carboxylic Proton: A broad singlet typically >10 ppm. |

| ¹³C NMR | - Carbonyl Carbon: Signal around 178-180 ppm. - Aromatic Carbons: Six distinct signals in the 98-160 ppm range, with C-O carbons appearing downfield. - Methoxy Carbons: Two signals around 55-56 ppm. - Propanoic Chain: Two signals for the CH₂ groups around 25-35 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 210. - Key Fragments: A prominent peak at m/z = 151 corresponding to the 2,4-dimethoxybenzyl cation (tropylium ion rearrangement), loss of -COOH (m/z = 165), and other fragments characteristic of the propanoic acid chain. This is analogous to the fragmentation seen for the 3,4-isomer[4][18]. |

| IR Spectroscopy | - O-H Stretch: A very broad band from 2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹ (carbonyl). - C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (aryl ether) and 1020-1050 cm⁻¹ regions. |

Applications in Research and Development

Dimethoxyphenylpropanoic acid derivatives are recognized as important intermediates in medicinal chemistry. While many published studies focus on the 3,4-dimethoxy isomer for its ability to induce fetal globin expression[19] or its use in synthesizing trimethoxyphenyl-based anticancer agents[20], the 2,4-dimethoxy isomer holds specific value.

-

p38 MAP Kinase Inhibitors: this compound is explicitly cited as a reagent used in the synthesis of acylaminopyridinylimidazoles. These compounds are designed as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways[1]. Inhibition of this kinase is a therapeutic strategy for treating chronic inflammatory diseases.

-

Pharmaceutical Scaffolding: The core structure serves as a versatile scaffold. The carboxylic acid group provides a convenient handle for derivatization, such as amide bond formation, to explore structure-activity relationships (SAR) in drug discovery programs[17][21].

-

Analytical Standards: In analytical chemistry, it can be used as a reference standard for the development and validation of chromatographic methods[21].

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. Safety data sheets (SDS) for this compound and its isomers indicate potential hazards[2][22].

-

Hazard Identification:

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood[23].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat[22].

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[2][22].

-

-

Storage:

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the advanced synthesis of biologically active molecules. Its well-defined physicochemical properties, coupled with robust and versatile synthesis routes, make it a valuable asset in the fields of medicinal chemistry and drug discovery. Its demonstrated use in the development of p38 MAP kinase inhibitors underscores its potential in creating targeted therapeutics. Adherence to established analytical methods for characterization and strict safety protocols is paramount for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Clinivex. (n.d.). 3-(2,4-Dimethoxyphenyl)propionic Acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry On-Line. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Wiley. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

-

Al-Warhi, T., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(23), 5727. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]

-

NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 22174-29-4 CAS MSDS (3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(3,4-Dimethoxyphenyl)-propionic acid [webbook.nist.gov]

- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. jk-sci.com [jk-sci.com]

- 11. prepchem.com [prepchem.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. askthenerd.com [askthenerd.com]

- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 17. benchchem.com [benchchem.com]

- 18. 3-(3,4-Dimethoxyphenyl)-propionic acid [webbook.nist.gov]

- 19. 3-(3,4-Dimethoxyphenyl)propanoic acid | Aromatase | TargetMol [targetmol.com]

- 20. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jk-sci.com [jk-sci.com]

- 22. fishersci.com [fishersci.com]

- 23. file.medchemexpress.com [file.medchemexpress.com]

structure of 3-(2,4-dimethoxyphenyl)propanoic acid

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 3-(2,4-dimethoxyphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 20834-05-3), a key chemical intermediate in medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and detailed protocols for its synthesis and structural elucidation. Spectroscopic characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are discussed with an emphasis on interpreting the spectral features that confirm its unique structure. Furthermore, this guide highlights its significant application as a precursor in the synthesis of potent p38 MAP kinase inhibitors, providing context for its relevance in modern drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction and Strategic Importance

This compound is a substituted aromatic carboxylic acid. While belonging to the broader class of phenylpropanoic acids, its specific 2,4-dimethoxy substitution pattern imparts distinct electronic and steric properties that are leveraged in targeted organic synthesis. Its primary significance in the field of drug development lies in its role as a critical building block. Notably, it serves as a synthetic reagent in the preparation of advanced pharmaceutical compounds, such as acylaminopyridinylimidazoles, which are investigated as p38 MAP kinase inhibitors[1]. The p38 MAP kinase pathway is a crucial signaling cascade involved in inflammatory responses and cellular stress, making it a high-value target for therapeutic intervention in diseases like rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Understanding the structure and properties of this precursor is therefore fundamental to the rational design and synthesis of these next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The foundational element of this compound is its unique molecular architecture, which dictates its reactivity and utility. The structure consists of a propanoic acid moiety attached at the 1-position of a benzene ring, which is further substituted with two methoxy groups at the 2- and 4-positions.

Caption: 2D .

The electron-donating nature of the two methoxy groups increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modifying the acidity of the carboxylic proton.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 20834-05-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [2][3] |

| Molecular Weight | 210.23 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid (Predicted) | [4] |

| Melting Point | 96-97 °C (for 3,4-isomer) | [4] |

Note: Specific experimental data for the 2,4-isomer is sparse; some properties are inferred from closely related isomers.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be efficiently achieved via the catalytic hydrogenation of its corresponding unsaturated precursor, 3-(2,4-dimethoxyphenyl)cinnamic acid. This method is a robust and high-yielding route for reducing the carbon-carbon double bond of the acrylic acid moiety without affecting the aromatic ring or the carboxylic acid function.

Caption: Proposed synthetic workflow for this compound.

Protocol: Catalytic Hydrogenation of 3-(2,4-dimethoxyphenyl)acrylic acid

This protocol is adapted from a standard procedure for the reduction of cinnamic acids.[5]

-

Reaction Setup: In a hydrogenation flask, dissolve 3-(2,4-dimethoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%). The flask is then sealed and the atmosphere is purged with nitrogen gas.

-

Hydrogenation: The reaction vessel is connected to a hydrogen source (balloon or Parr hydrogenator) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the hydrogen source is removed, and the atmosphere is purged again with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound. The purity and identity of the final product must be confirmed by spectroscopic analysis.

Structural Elucidation and Spectroscopic Analysis

Confirming the precise structure of the synthesized molecule is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the 2,4-dimethoxy substitution pattern and the propanoic acid side chain.

Caption: Integrated workflow for the structural characterization of the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H (C5-H) | ~6.4-6.5 | d | 1H | Aromatic proton ortho to two methoxy groups |

| Ar-H (C3-H) | ~6.4-6.5 | dd | 1H | Aromatic proton ortho to one methoxy group |

| Ar-H (C6-H) | ~7.0-7.1 | d | 1H | Aromatic proton ortho to the alkyl chain |

| -OCH₃ (C2) | ~3.85 | s | 3H | Methoxy group at C2 |

| -OCH₃ (C4) | ~3.80 | s | 3H | Methoxy group at C4 |

| -CH₂-Ar | ~2.9 | t | 2H | Methylene group adjacent to the aromatic ring |

| -CH₂-COOH | ~2.6 | t | 2H | Methylene group adjacent to the carboxyl group |

| -COOH | >10 | br s | 1H | Carboxylic acid proton |

Rationale: The aromatic region is highly diagnostic. The 2,4-substitution pattern results in three distinct aromatic protons with characteristic splitting. The two methylene groups of the propanoic chain will appear as two triplets due to coupling with each other. The two methoxy groups are in different electronic environments and should appear as two separate singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 11 distinct signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Shift (δ, ppm) | Assignment |

| -C=O | >175 | Carboxylic acid carbonyl |

| C2, C4 | ~158-160 | Aromatic carbons attached to methoxy groups |

| C6 | ~130 | Aromatic CH |

| C1 | ~120 | Aromatic quaternary carbon |

| C3, C5 | ~98-105 | Aromatic CHs shielded by methoxy groups |

| -OCH₃ | ~55 | Methoxy carbons |

| -CH₂-COOH | ~35 | Methylene carbon alpha to carboxyl |

| -CH₂-Ar | ~25 | Methylene carbon alpha to ring |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[6] This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (~2950-2850 cm⁻¹) correspond to the methylene groups in the propanoic chain.[6]

-

C=O Stretch (Carbonyl): A sharp, intense absorption peak around 1710-1700 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.[7]

-

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the carboxylic acid and the two ether (methoxy) groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, further confirming the structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210).

-

Key Fragmentation: A prominent fragment would be observed from the loss of the carboxyl group (-COOH, 45 Da), leading to a peak at m/z = 165. The most abundant peak (base peak) is often the benzylic cation formed by cleavage between the two methylene groups, resulting in a 2,4-dimethoxybenzyl cation at m/z = 151.

Conclusion

This compound is a structurally distinct chemical intermediate with significant value in pharmaceutical research. Its synthesis via catalytic hydrogenation is a reliable method, and its structure can be unequivocally confirmed through a combination of NMR, IR, and MS analyses. The specific arrangement of its functional groups makes it an ideal precursor for complex molecular targets, most notably for the development of p38 MAP kinase inhibitors. This guide provides the foundational chemical knowledge and practical protocols necessary for the successful synthesis, characterization, and application of this important molecule in a research and development setting.

References

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST. 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Available at: [Link]

-

Global Substance Registration System. 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

-

CAS Common Chemistry. 3-(3,4-Dimethoxyphenyl)propionic acid. American Chemical Society. Available at: [Link]

-

NIST. IR Spectrum of 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Mass Spectrum of 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. 3-(3,4-Dimethoxyphenyl)propanoic acid [13C NMR]. Wiley. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]

-

Rauf, M.A., et al. Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 2002. Available at: [Link]

-

The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid. Available at: [Link]

-

PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. jcsp.org.pk [jcsp.org.pk]

3-(2,4-dimethoxyphenyl)propanoic acid molecular weight

An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization for Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 22174-29-4), a key building block in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, centered around its molecular weight, and present a detailed, field-proven protocol for its synthesis and purification. Furthermore, this document outlines a robust, self-validating analytical workflow for structural confirmation and purity assessment, which is critical for its application in regulated research environments. The guide highlights its utility as a precursor in the synthesis of complex molecules, such as p38 MAP kinase inhibitors, making it an invaluable resource for researchers, chemists, and drug development professionals.

Physicochemical Properties and Molecular Structure

A precise understanding of a compound's physicochemical properties is the foundation of its application in synthesis and drug design. This compound is a substituted phenylpropanoic acid whose characteristics are defined by its aromatic core, flexible propanoic acid chain, and the electronic influence of its two methoxy groups.

The cornerstone of its identity is its molecular weight. The molecular formula is C₁₁H₁₄O₄, yielding an average molecular weight of approximately 210.23 g/mol .[1][2] For high-resolution mass spectrometry, the monoisotopic mass of 210.0892 Da is the critical value used for exact mass confirmation.[3] These values are fundamental for stoichiometric calculations in synthesis and for verification in analytical procedures.

Below is the chemical structure of this compound.

Caption: Core physicochemical data for this compound.

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via the catalytic hydrogenation of its unsaturated precursor, 3-(2,4-dimethoxyphenyl)acrylic acid (2,4-dimethoxycinnamic acid). This method is favored for its high efficiency, clean conversion, and operational simplicity, avoiding harsh reagents that could cleave the methoxy ether groups.

Causality in Experimental Design

-

Choice of Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is exceptionally efficient at activating molecular hydrogen and catalyzing the reduction of the carbon-carbon double bond of the acrylic acid side chain. The reaction proceeds under mild conditions (room temperature, low H₂ pressure), which preserves the aromatic ring and other functional groups.

-

Solvent Selection: Ethanol is an ideal solvent as it readily dissolves the starting material and is inert under the reaction conditions. Its polarity also facilitates the separation from the non-polar catalyst support via filtration.

-

Purification Strategy: An acid-base extraction is employed for purification. The carboxylic acid is deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for the removal of any non-acidic, organic-soluble impurities. Re-acidification precipitates the pure product, which is then recrystallized to achieve high purity.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a hydrogenation flask, dissolve 10.0 g of 3-(2,4-dimethoxyphenyl)acrylic acid in 150 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi with H₂ and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Workup):

-

Dissolve the crude solid in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 2 x 50 mL of 1 M sodium bicarbonate solution. The product will move to the aqueous layer.

-

Separate the aqueous layer and cool it in an ice bath.

-

Slowly acidify the aqueous layer to pH ~2 with 3 M HCl. A white precipitate of the pure product will form.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization: A Self-Validating System

In drug development, the identity and purity of a synthetic building block are non-negotiable. The following multi-technique approach ensures a self-validating system where each analysis provides orthogonal confirmation of the molecule's integrity.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for determining the purity of small organic molecules. A reverse-phase C18 column is used, which effectively separates the moderately polar analyte from potential non-polar or more polar impurities. UV detection is highly effective due to the strong absorbance of the dimethoxybenzene chromophore.

-

Methodology:

-

System: HPLC with UV Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Sample Prep: 1 mg/mL in 50:50 Acetonitrile:Water.

-

Acceptance Criteria: Purity ≥ 98% by peak area normalization.

-

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

-

Rationale: Mass spectrometry directly confirms the molecular weight of the compound, providing definitive evidence of its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Methodology:

-

System: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI source.

-

Mode: Negative Ion Mode is preferred for carboxylic acids.

-

Sample Prep: Infuse a dilute solution (10 µg/mL) of the compound in methanol.

-

Expected Ion: The primary observed ion should be the deprotonated molecule [M-H]⁻ at m/z 209.08.

-

Acceptance Criteria: The measured mass must be within ± 5 ppm of the theoretical mass (for high-resolution MS).

-

Protocol 3: Structural Elucidation by NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the chemical structure by mapping the ¹H and ¹³C atomic environments.

-

Methodology:

-

System: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

-

¹H NMR Analysis: Expect distinct signals for the three aromatic protons (with characteristic splitting patterns for a 1,2,4-substituted ring), two methoxy singlets (~3.8 ppm), and two methylene triplets (~2.6 and ~2.9 ppm) of the propanoic acid chain. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR Analysis: Expect 11 distinct carbon signals, including the carbonyl carbon (~178 ppm), aromatic carbons, methoxy carbons (~55 ppm), and two methylene carbons.

-

Acceptance Criteria: The observed spectrum must be fully consistent with the proposed structure.

-

Analytical Workflow Diagram

Caption: Orthogonal analytical methods for quality control and validation.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself, but rather a versatile scaffold and building block. Its value lies in the combination of a modifiable carboxylic acid handle and a functionalized aromatic ring.

-

Synthesis of Kinase Inhibitors: The compound is a documented reagent in the synthesis of acylaminopyridinylimidazoles, a class of potent p38 MAP kinase inhibitors.[1] The propanoic acid moiety is typically activated and coupled with an amine-containing core structure to form a critical amide bond, orienting the dimethoxyphenyl group into a specific binding pocket of the enzyme.

-

GPCR Ligand Development: The dimethoxyphenyl motif is a common feature in ligands for G-protein coupled receptors (GPCRs). This compound serves as a valuable starting point for creating libraries of analogs for structure-activity relationship (SAR) studies.[4] The carboxylic acid can be converted to amides, esters, or even reduced to an alcohol, allowing for systematic exploration of the chemical space around a target receptor.

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and defined chemical features, this molecule and its derivatives can be used as fragments in FBDD screening campaigns to identify initial, low-affinity binders to a protein target.

Role as a Synthetic Precursor

Caption: Synthetic pathway from building block to advanced intermediate.

Conclusion

This compound, with a molecular weight of 210.23 g/mol , is a foundational building block for advanced chemical synthesis. Its utility is unlocked through well-defined synthesis and purification protocols that deliver high-purity material. The rigorous, multi-faceted analytical characterization described herein provides the necessary quality assurance for its use in demanding applications, particularly in the synthesis of targeted therapeutics like kinase inhibitors. This guide serves as a practical resource for scientists, enabling the reliable preparation and validation of this important chemical entity for accelerating drug discovery and development programs.

References

-

3-(3,4-Dimethoxyphenyl)-propionic acid. NIST WebBook. [Link]

-

A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST. Sabinet African Journals. [Link]

-

3-(3,4-Dimethoxyphenyl)propionic acid. J&K Scientific. [Link]

-

3-(3,4-Dimethoxyphenyl)propionic acid. PubChem. [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 22174-29-4 CAS MSDS (3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

physical and chemical properties of 3-(2,4-dimethoxyphenyl)propanoic acid

An In-depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 22174-29-4). Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's identity, characteristics, reactivity, and applications. We delve into its role as a key synthetic intermediate, particularly in the development of p38 MAP kinase inhibitors, and provide detailed experimental considerations for its characterization. The guide is structured to offer not just data, but also expert insights into the causality behind analytical and synthetic methodologies, ensuring a trustworthy and authoritative resource for laboratory applications.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid characterized by a propanoic acid moiety attached to a dimethoxy-substituted phenyl ring. The specific arrangement of the methoxy groups at the 2 and 4 positions on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.

Its core identifiers are summarized below:

| Property | Value | Reference |

| CAS Number | 22174-29-4 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(2,4-Dimethoxyphenyl)propionic acid | [1] |

The structural formula is presented below:

Figure 1. Chemical Structure of this compound.

Physical and Chemical Properties

The compound exists as an off-white to yellow solid at ambient conditions.[1] Its physical state and thermal properties are critical for determining appropriate storage, handling, and reaction conditions. The carboxylic acid functional group imparts a predicted pKa of approximately 4.79, indicating it is a weak acid.[1]

| Property | Value | Reference |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 100-104 °C | [1] |

| Boiling Point | 352 °C | [1] |

| Density | 1.159 g/cm³ | [1] |

| Flash Point | 136 °C | [1] |

| pKa (Predicted) | 4.79 ± 0.10 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

| Solubility | No data available. Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for verifying the identity and purity of this compound. While specific experimental spectra for this isomer are not broadly published, its structural features allow for the confident prediction of key spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the carboxylic acid and the substituted aromatic ring. The causality for these signals lies in the vibrational modes of specific bonds, which absorb infrared radiation at characteristic frequencies.

-

O-H Stretch: A very broad absorption band is expected between 2500-3300 cm⁻¹. This breadth is a hallmark of the hydroxyl group in a carboxylic acid, resulting from extensive intermolecular hydrogen bonding.[3]

-

C=O Stretch: A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid.[3][4]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain will be observed just below 3000 cm⁻¹.

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the carboxylic acid and the two ether linkages of the methoxy groups are expected in the 1100-1300 cm⁻¹ region.

-

Fingerprint Region: The region from 400-1500 cm⁻¹ will contain a unique pattern of complex vibrations (e.g., C-C stretches, bending modes) that serve as a "fingerprint" for the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the precise arrangement of atoms. The chemical shifts are dictated by the local electronic environment of each nucleus.

-

¹H NMR (Predicted):

-

~12 ppm (singlet, 1H): The acidic proton of the carboxylic acid.

-

~6.5-7.2 ppm (multiplets, 3H): Protons on the aromatic ring. The specific splitting pattern will confirm the 1,2,4-substitution.

-

~3.8 ppm (two singlets, 6H total): The six protons of the two distinct methoxy groups.

-

~2.6-3.0 ppm (multiplets, 4H): The four protons of the two methylene (-CH₂-) groups in the propanoic acid chain, likely appearing as two distinct triplets.

-

-

¹³C NMR (Predicted):

-

~175-180 ppm: Carbonyl carbon of the carboxylic acid.

-

~110-160 ppm: Six distinct signals for the aromatic carbons, with those attached to methoxy groups being the most downfield.

-

~55 ppm: Carbons of the two methoxy groups.

-

~25-35 ppm: Carbons of the two methylene groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion Peak (M⁺): The expected molecular ion peak would be at an m/z ratio corresponding to the molecular weight, 210.23. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₁H₁₄O₄.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic chain, leading to a prominent fragment corresponding to the dimethoxybenzyl or related cations.

Synthesis and Experimental Workflows

While multiple synthetic routes are possible, a common and reliable method involves the catalytic hydrogenation of the corresponding cinnamic acid precursor. This approach is valued for its high efficiency and clean conversion.

Protocol: Synthesis via Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve 1 equivalent of 3-(2,4-dimethoxyphenyl)cinnamic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of palladium on carbon (Pd/C).

-

Rationale: Palladium on carbon is a highly effective and robust heterogeneous catalyst for the reduction of carbon-carbon double bonds without typically affecting the aromatic ring under standard conditions.

-

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Purification: Remove the Pd/C catalyst by filtration through a pad of Celite.

-

Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper, ensuring complete removal.

-

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Further purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

The following diagram illustrates a comprehensive workflow for the synthesis and validation of the compound.

Caption: General workflow for synthesis and characterization.

Applications in Research and Drug Development

The primary documented application of this compound is as a specialized building block in medicinal chemistry. Its structure is leveraged as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity.

p38 MAP Kinase Inhibitors

This compound serves as a crucial synthetic reagent in the preparation of acylaminopyridinylimidazoles.[2] These resulting molecules have been investigated as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase pathway is a critical signaling cascade involved in inflammatory responses, and its inhibition is a therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. The 2,4-dimethoxyphenyl moiety of the starting acid often forms a key part of the final inhibitor structure, contributing to its binding affinity and selectivity at the enzyme's active site.

The diagram below outlines this strategic role in drug discovery.

Caption: Role as a precursor for p38 MAP kinase inhibitors.

Safety and Handling

While a specific safety data sheet (SDS) for this compound should always be consulted, data for the structurally similar isomer, 3-(3,4-dimethoxyphenyl)propanoic acid, indicates that it is classified as an irritant.[5] Standard laboratory precautions should be observed.

-

Hazards: May cause skin, eye, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a well-defined chemical compound with established physical properties and predictable spectroscopic characteristics. Its principal value lies in its utility as a synthetic intermediate in the field of medicinal chemistry, most notably for creating targeted p38 MAP kinase inhibitors. The methodologies for its synthesis, purification, and characterization are straightforward, making it an accessible and reliable reagent for advanced research and development applications. This guide provides the foundational knowledge required for its effective and safe utilization in a professional laboratory setting.

References

- ChemicalBook. (n.d.). 3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID Product Description.

- Clinivex. (n.d.). 3-(2,4-Dimethoxyphenyl)propionic Acid.

- PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid.

- Rauf, M. A., et al. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 25-28.

Sources

- 1. 22174-29-4 CAS MSDS (3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. theclinivex.com [theclinivex.com]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2,4-dimethoxyphenyl)propanoic acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-dimethoxyphenyl)propanoic acid is a valuable synthetic intermediate, particularly noted for its role as a building block in the development of potent and selective p38 MAP kinase inhibitors. Its structure, featuring a dimethoxy-substituted phenyl ring coupled to a propanoic acid side chain, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of a robust synthetic route to this compound, its purification and characterization, and its application in the context of drug discovery, specifically targeting the p38 MAP kinase pathway. While the "discovery" of this compound is not attributed to a single seminal report, its utility has emerged from the broader field of medicinal chemistry as a readily accessible precursor for targeted therapies.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a variety of established organic transformations. Here, we detail a robust and widely applicable method: the Malonic Ester Synthesis . This method is particularly advantageous as it allows for the straightforward formation of the carbon-carbon bond between the aromatic ring and the propanoic acid moiety.[1][2][3] An alternative approach, the Perkin Reaction , is also briefly discussed.

Proposed Synthetic Route: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids.[1][2][3] The overall strategy involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the desired product.

Caption: Proposed Malonic Ester Synthesis Workflow.

Step 1: Synthesis of Diethyl 2-(2,4-dimethoxybenzyl)malonate

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.3 g, 0.1 mol) in small portions to absolute ethanol (50 mL).

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise via the dropping funnel at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Dissolve 2,4-dimethoxybenzyl chloride (18.7 g, 0.1 mol) in absolute ethanol (20 mL) and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water (100 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(2,4-dimethoxybenzyl)malonate.

Step 2: Synthesis of this compound

-

Hydrolysis: To the crude diethyl 2-(2,4-dimethoxybenzyl)malonate from the previous step, add a solution of 10% aqueous hydrochloric acid (100 mL).

-

Decarboxylation: Heat the mixture to reflux for 6-8 hours. The hydrolysis of the ester groups followed by decarboxylation of the resulting malonic acid derivative will occur.

-

Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

Alternative Synthetic Route: The Perkin Reaction

The Perkin reaction offers an alternative pathway for the synthesis of α,β-unsaturated aromatic acids, which can then be reduced to the desired propanoic acid.[4][5][6] This would involve the condensation of 2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate to yield 2,4-dimethoxycinnamic acid.[4][7] Subsequent catalytic hydrogenation of the cinnamic acid derivative would furnish this compound. While a viable route, the malonic ester synthesis is often more direct for this specific target.

Purification and Characterization

Purification

The crude this compound obtained from the synthesis can be purified by recrystallization .[8][9][10]

-

Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

-

Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The purified this compound should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | N/A |

| Molecular Weight | 210.23 g/mol | N/A |

| Melting Point | 100-104 °C | [11] |

| Appearance | White to off-white solid | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 7.10 (d, 1H, Ar-H)

-

δ ~ 6.45 (m, 2H, Ar-H)

-

δ ~ 3.80 (s, 6H, 2 x -OCH₃)

-

δ ~ 2.90 (t, 2H, -CH₂-Ar)

-

δ ~ 2.65 (t, 2H, -CH₂-COOH)

-

δ ~ 11.5 (br s, 1H, -COOH)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 179.0 (C=O)

-

δ ~ 160.0 (Ar-C-OCH₃)

-

δ ~ 158.0 (Ar-C-OCH₃)

-

δ ~ 130.0 (Ar-C)

-

δ ~ 120.0 (Ar-C)

-

δ ~ 104.0 (Ar-C)

-

δ ~ 98.0 (Ar-C)

-

δ ~ 55.5 (-OCH₃)

-

δ ~ 35.0 (-CH₂-COOH)

-

δ ~ 25.0 (-CH₂-Ar)

Application in Drug Discovery: A Precursor to p38 MAP Kinase Inhibitors

This compound serves as a key starting material in the synthesis of a class of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase .[17] The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[18][19][20][21] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it an attractive target for therapeutic intervention.

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. studylib.net [studylib.net]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. rsc.org [rsc.org]

- 13. web.pdx.edu [web.pdx.edu]

- 14. researchgate.net [researchgate.net]

- 15. compoundchem.com [compoundchem.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. researchgate.net [researchgate.net]

- 18. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

The Elusive Presence of 3-(2,4-dimethoxyphenyl)propanoic Acid in Nature: A Technical Guide for Researchers

This technical guide delves into the current understanding of the natural occurrence of 3-(2,4-dimethoxyphenyl)propanoic acid. While direct evidence for the isolation of this specific isomer from natural sources remains scarce in publicly available literature, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. By examining the broader context of phenylpropanoid biosynthesis, the established presence of closely related isomers in nature, and the methodologies for their discovery, this guide provides a foundational framework for future investigations into this potentially novel natural product.

Introduction: The Phenylpropanoid Landscape and a Molecule of Interest

The phenylpropanoid pathway is a pivotal source of a vast array of plant secondary metabolites, characterized by a C6-C3 carbon skeleton. These compounds, derived from the amino acid phenylalanine, play crucial roles in plant defense, structure, and signaling, and are of significant interest for their diverse pharmacological properties. Within this chemical space, this compound represents a specific substitution pattern that, while synthetically accessible, has not been definitively identified from a natural source. This guide will navigate the existing knowledge of related naturally occurring phenylpropanoic acids to infer the potential origins and significance of the 2,4-dimethoxy isomer.

Contextualizing Natural Occurrence Through Related Isomers

While the direct natural sourcing of this compound is not yet documented, the presence of other isomers in the plant kingdom provides a strong rationale for its potential existence. For instance, 3-(3,4-dimethoxyphenyl)propionic acid has been reported in Stellaria dichotoma[1]. Furthermore, the human gut microbiota can produce 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid) from the metabolism of dietary polyphenols like ferulic acid[2][3]. The microbial transformation of dietary precursors is a significant source of novel bioactive compounds[4][5]. Another related compound, 3-(3,4,5-trimethoxyphenyl) propionic acid , is a known constituent of long pepper (Piper longum)[6].

These examples establish that the propanoic acid side chain attached to a methoxylated phenyl ring is a recurring structural motif in nature. The variation in the position and number of methoxy groups across different plant and microbial species suggests that the enzymatic machinery for such substitutions is diverse and could potentially generate the 2,4-dimethoxy substitution pattern.

The Biosynthetic Blueprint: The Phenylpropanoid Pathway

The biosynthesis of phenylpropanoic acids originates from the shikimic acid pathway, leading to the formation of phenylalanine. The core phenylpropanoid pathway then proceeds through a series of enzymatic reactions. While a specific pathway for this compound is not defined, a putative pathway can be extrapolated from the general scheme.

Caption: Hypothetical biosynthetic pathway leading to phenylpropanoic acids.

The formation of this compound would necessitate a series of hydroxylation and subsequent O-methylation reactions at the 2 and 4 positions of the phenyl ring of a precursor like p-coumaric acid, followed by the reduction of the propanoic side chain's double bond. The enzymes responsible for these transformations, such as hydroxylases and O-methyltransferases, are widespread in plants and microbes, lending credence to the possibility of this compound's natural synthesis.

Methodologies for Discovery and Characterization

The search for novel natural products like this compound requires a systematic and robust experimental approach. The following sections outline established protocols for the extraction, isolation, and structural elucidation of phenylpropanoids from natural matrices.

Extraction of Phenylpropanoids from Plant Material

The choice of extraction method is critical for maximizing the yield of the target compound while minimizing the co-extraction of interfering substances.[7][8] A sequential extraction strategy using solvents of increasing polarity is often effective.[9][10]

Protocol: Sequential Solvent Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems, roots) at room temperature and grind it into a fine powder.

-

Defatting: Macerate the powdered material with a non-polar solvent like n-hexane or petroleum ether for 24-48 hours to remove lipids and chlorophyll. Filter the mixture and discard the solvent.

-

Extraction of Mid-Polar Compounds: Macerate the defatted plant material with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, for 24-48 hours with constant agitation. This fraction is likely to contain phenylpropanoids.

-

Extraction of Polar Compounds: Subsequently, extract the plant residue with a polar solvent like methanol or ethanol to isolate more polar constituents.

-

Concentration: Evaporate the solvent from each fraction under reduced pressure using a rotary evaporator to obtain the crude extracts.

Isolation and Purification using Chromatographic Techniques

Column chromatography is a fundamental technique for the separation of individual compounds from a complex crude extract.[11] High-Performance Liquid Chromatography (HPLC) is then employed for final purification.

Protocol: Chromatographic Isolation

-

Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., n-hexane).

-

Dissolve the crude extract (from the mid-polar fraction) in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing solvent polarity (e.g., n-hexane:ethyl acetate, followed by ethyl acetate:methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative HPLC:

-

Pool the fractions containing the compound of interest (based on TLC analysis).

-

Further purify the pooled fractions using a preparative HPLC system with a suitable column (e.g., C18 reversed-phase) and an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

-

Caption: General workflow for the isolation of natural products.

Structural Elucidation: Spectroscopic and Spectrometric Analyses

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.[11]

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Provides information about the presence of a chromophore, such as an aromatic ring. |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[11] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. Fragmentation patterns can provide structural clues. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. ¹³C NMR: Shows the number and types of carbon atoms. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms to build the complete molecular structure. |

A targeted metabolomics approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be highly effective for screening for the presence of specific phenylpropanoids in complex mixtures.[12][13]

Potential Biological Significance

While the biological activities of this compound have not been extensively studied, the activities of related compounds suggest potential areas of interest. For instance, various propionic acid derivatives have shown a range of biological effects, including antifungal[14][15], anticancer[16], and antioxidant properties. Dihydroferulic acid has been shown to improve hepatic lipid metabolism and suppress macrophage foam cell formation[3][5]. Furthermore, 3-(3,4-dimethoxyphenyl)propionic acid has been investigated for its ability to induce fetal globin expression, suggesting its potential in treating β-hemoglobinopathies[17]. These findings underscore the therapeutic potential that may be harbored by this compound.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question, representing a potential opportunity for the discovery of a novel natural product. The established presence of its isomers in plants and as microbial metabolites, coupled with the versatility of the phenylpropanoid biosynthetic pathway, provides a strong rationale for its existence in nature. The methodologies for extraction, isolation, and structural elucidation outlined in this guide provide a robust framework for researchers to undertake a systematic search for this compound in diverse natural sources. Future research should focus on targeted screening of plant and microbial libraries, particularly those known to produce a variety of phenylpropanoids. The identification of this compound from a natural source would not only fill a gap in our knowledge of secondary metabolism but could also unveil a new molecule with potentially valuable biological activities.

References

- Das, K., Tiwari, R. K. S., & Shrivastava, D. K. (2010). Techniques for evaluation of medicinal plant products as antimicrobial agent. Journal of Medicinal Plants Research, 4(2), 104-111.

- Feng, Y., et al. (2019). A review on extraction and analytical methods of bioactive compounds from the genus Artemisia. Journal of Pharmaceutical and Biomedical Analysis, 174, 43-64.

- Jones, W. P., & Kinghorn, A. D. (2012). Extraction of plant secondary metabolites.

- Nawaz, H., et al. (2020). A review on the extraction of phytochemicals from medicinal plants.

- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants’ extracts.

-

Van de Wouwer, D., et al. (2017). Targeted metabolomics of the phenylpropanoid pathway in Arabidopsis thaliana using reversed phase liquid chromatography coupled with tandem mass spectrometry. Phytochemical Analysis, 28(4), 309-321. [Link]

-

PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

-

MDPI. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]

-

PubMed. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]

-

MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]

-

PubMed. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]

-

PubMed Central. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

PubMed. (2016). A novel fungal killing mechanism of propionic acid. Retrieved from [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

NIH. (2017). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Retrieved from [Link]

-

MDPI. (2017). Microbial Propionic Acid Production. Retrieved from [Link]

-

ResearchGate. (2016). A novel fungal killing mechanism of propionic acid. Retrieved from [Link]

-

MDPI. (2021). Marine-Derived Compounds and Prospects for Their Antifungal Application. Retrieved from [Link]

-

ResearchGate. (2016). A novel fungal killing mechanism of propionic acid. Retrieved from [Link]

-